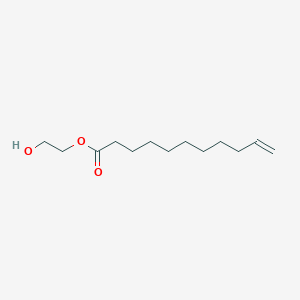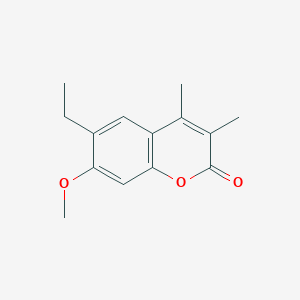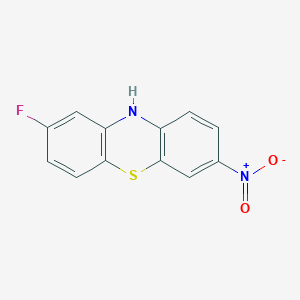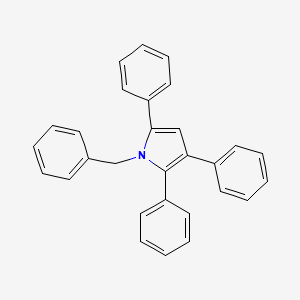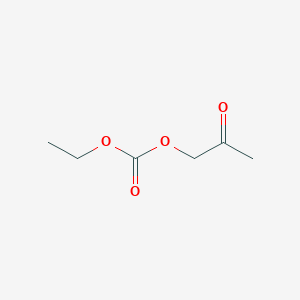![molecular formula C20H26O2Si B14320748 1-Pentanone, 1,5-diphenyl-3-[(trimethylsilyl)oxy]- CAS No. 111865-54-4](/img/structure/B14320748.png)
1-Pentanone, 1,5-diphenyl-3-[(trimethylsilyl)oxy]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Pentanone, 1,5-diphenyl-3-[(trimethylsilyl)oxy]- is an organic compound characterized by the presence of a pentanone backbone with diphenyl and trimethylsilyloxy substituents. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Pentanone, 1,5-diphenyl-3-[(trimethylsilyl)oxy]- typically involves the reaction of 1,5-diphenyl-3-pentanone with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction proceeds under mild conditions, usually at room temperature, and results in the formation of the desired product with high yield.
Industrial Production Methods
While specific industrial production methods for 1-Pentanone, 1,5-diphenyl-3-[(trimethylsilyl)oxy]- are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
1-Pentanone, 1,5-diphenyl-3-[(trimethylsilyl)oxy]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trimethylsilyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-Pentanone, 1,5-diphenyl-3-[(trimethylsilyl)oxy]- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Pentanone, 1,5-diphenyl-3-[(trimethylsilyl)oxy]- involves its interaction with various molecular targets. The trimethylsilyloxy group can act as a protecting group, stabilizing reactive intermediates during chemical reactions. The compound’s reactivity is influenced by the electronic and steric effects of the diphenyl and trimethylsilyloxy substituents.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Diphenyl-1-pentanone
- 1,5-Diphenyl-3-pentanone
- 1,3-Diphenyl-1-pentene
Uniqueness
1-Pentanone, 1,5-diphenyl-3-[(trimethylsilyl)oxy]- is unique due to the presence of the trimethylsilyloxy group, which imparts distinct chemical properties such as increased stability and reactivity. This makes it a valuable compound in synthetic chemistry and various research applications.
Properties
CAS No. |
111865-54-4 |
|---|---|
Molecular Formula |
C20H26O2Si |
Molecular Weight |
326.5 g/mol |
IUPAC Name |
1,5-diphenyl-3-trimethylsilyloxypentan-1-one |
InChI |
InChI=1S/C20H26O2Si/c1-23(2,3)22-19(15-14-17-10-6-4-7-11-17)16-20(21)18-12-8-5-9-13-18/h4-13,19H,14-16H2,1-3H3 |
InChI Key |
SEPNBRSJZVVJNB-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OC(CCC1=CC=CC=C1)CC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


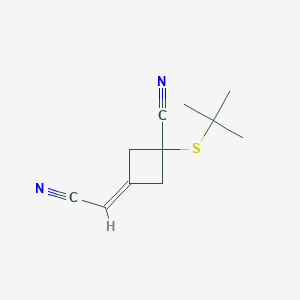
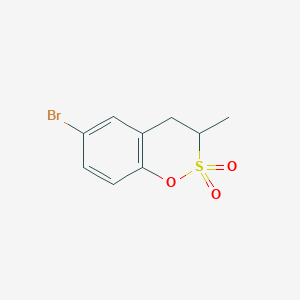
![15-[2-(Prop-1-EN-1-YL)cyclopropyl]pentadeca-5,8,11,14-tetraenoic acid](/img/structure/B14320682.png)
![2,2'-[(E)-Diazenediyl]bis(4-isocyanato-2-methylbutanenitrile)](/img/structure/B14320685.png)
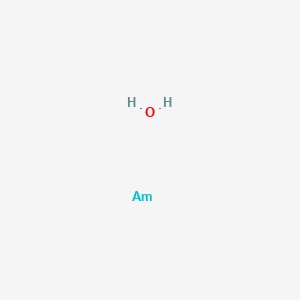
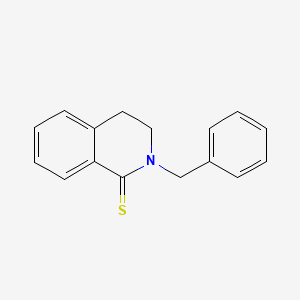
![8b-Ethoxy-3a-phenyl-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole](/img/structure/B14320704.png)
